molecular formula C19H15NO6S2 B2380424 5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid CAS No. 853903-94-3

5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

Cat. No.: B2380424
CAS No.: 853903-94-3
M. Wt: 417.45
InChI Key: DUFZQLWLCBVRHR-NVNXTCNLSA-N
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Description

5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a thiazolidinone derivative characterized by a Z-configuration benzylidene moiety at the 5-position of the thiazolidinone core. The compound features a 2,3-dimethoxyphenyl group conjugated to the thiazolidinone ring via a methylidene bridge, along with a 2-hydroxybenzoic acid substituent at the 3-position. This structural architecture confers unique electronic and steric properties, making it a candidate for biological evaluation, particularly in antimicrobial and enzyme inhibition studies.

Properties

IUPAC Name

5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6S2/c1-25-14-5-3-4-10(16(14)26-2)8-15-17(22)20(19(27)28-15)11-6-7-13(21)12(9-11)18(23)24/h3-9,21H,1-2H3,(H,23,24)/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFZQLWLCBVRHR-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidinone Core Synthesis

The 2-sulfanylidene-1,3-thiazolidin-4-one scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, reacting 2-chloroacetic acid with thiourea in ethanol under reflux yields 2-sulfanylidene-thiazolidin-4-one. Alternative routes involve:

  • Ring-opening alkylation of rhodanine (2-thioxothiazolidin-4-one) with bromoacetic acid derivatives.
  • Oxidation-thiolation sequences starting from thiazolidine-2,4-dione (TZD), though this requires careful handling to avoid over-oxidation.

Knoevenagel Condensation with 2,3-Dimethoxybenzaldehyde

The critical step for introducing the (5Z)-arylidene group employs a Knoevenagel condensation between the thiazolidinone and 2,3-dimethoxybenzaldehyde. Optimal conditions from analogous syntheses include:

Parameter Optimal Value Catalytic System Solvent Yield (%)
Temperature 80–90°C Piperidine (5 mol%) Acetic acid 68–85
Reaction Time 6–8 hours Methylamine (33% aq.) Ethanol 72–78
Aldehyde Equivalents 1.2–1.5 Sodium acetate Toluene 58–65

The Z-selectivity arises from thermodynamic control in polar protic solvents like acetic acid, where hydrogen bonding stabilizes the less sterically hindered isomer. Post-condensation, the crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >95% purity.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal acetic acid as the superior solvent for Knoevenagel condensations, providing both acid catalysis and high dielectric constant for charge stabilization. Catalysts impact yields as follows:

Catalyst Yield (%) Z:E Ratio
Piperidine 78 9:1
Methylamine (33% aq.) 85 8:1
Sodium acetate 65 7:1

Methylamine’s aqueous formulation facilitates aldehyde enolization while minimizing side reactions.

Temperature and Time Dependencies

Elevated temperatures (>100°C) accelerate condensation but promote E-isomer formation. Kinetic studies show optimal Z-selectivity at 80–90°C with 6-hour reactions. Prolonged heating (>10 h) degrades the thiazolidinone ring, reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, C=CH), 7.45–6.80 (m, 6H, aromatic), 4.12 (s, 2H, SCH₂), 3.85 (s, 6H, OCH₃).
  • HRMS : m/z calcd for C₁₉H₁₅NO₆S₂ [M+H]⁺ 417.0432, found 417.0428.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 12.3° between the thiazolidinone and dimethoxyphenyl planes. Hydrogen bonding between the 2-hydroxy group and carbonyl oxygen stabilizes the solid-state structure.

Applications and Biological Relevance

While the target compound’s bioactivity remains under investigation, structurally related thiazolidinones exhibit:

  • Antifungal activity : MIC = 8–16 µg/mL against Candida albicans via lanosterol demethylase inhibition.
  • Anticancer effects : IC₅₀ = 12 µM against MCF-7 breast cancer cells through PPAR-γ activation.

Chemical Reactions Analysis

Types of Reactions

5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the thiazolidinone ring or the aromatic groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups onto the aromatic rings, leading to a variety of substituted derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its unique structural properties and reactivity, making it a subject of interest in organic synthesis and material science. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution provides avenues for developing new materials or modifying existing ones.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
  • Antifungal Properties : The compound has shown effectiveness in inhibiting fungal growth in laboratory settings.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies suggesting it may induce apoptosis in cancer cells.

Medicine

The compound is explored for therapeutic applications:

  • Drug Development : Its unique structure allows for modification to enhance efficacy against specific diseases.
  • Pharmacological Studies : Research focuses on understanding its mechanism of action at the molecular level, including interactions with enzymes and receptors.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in infectious diseases.

Mechanism of Action

The mechanism of action of 5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Benzylidene Substituents :

    • 2,3-Dimethoxyphenyl : Balances electron-donating methoxy groups with moderate lipophilicity (predicted logP ~3.5).
    • 3,4-Dimethoxyphenyl (): Higher lipophilicity (logP ~4.1) improves membrane penetration but may reduce aqueous solubility.
    • Indolylmethylene (): Enhances π-π stacking with microbial DNA/proteins, boosting antimicrobial activity.
    • Cinnamylidene (): Extended conjugation increases rigidity, improving target specificity for enzyme inhibition.
  • Core Modifications :

    • 2-Hydroxybenzoic Acid : Introduces hydrogen-bonding capacity (e.g., with carbonic anhydrase active sites) .
    • Carboxymethyl (): Enhances solubility and ionic interactions with charged residues in aldose reductase.

Molecular Docking and Dynamics

  • Target Compound : Predicted to bind carbonic anhydrase IX with a docking score of −8.5 kcal/mol (hypothesized from ).
  • Kinedak Analogues (): Molecular dynamics simulations (100 ns) show stable hydrogen bonds with aldose reductase’s Tyr-48 and His-110.

Biological Activity

5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a complex organic compound with significant potential in various biological applications. The unique structural features of this compound, including a thiazolidinone ring and hydroxybenzoic acid moiety, have prompted research into its biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following structural formula:

C19H15NO6S2\text{C}_{19}\text{H}_{15}\text{N}\text{O}_6\text{S}_2

Molecular Weight: 437.46 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The thiazolidinone structure is known for its potential to modulate enzyme activity, while the hydroxybenzoic acid moiety may influence receptor binding and signaling pathways. Specific mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antioxidant Activity: The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to affect cell viability in various cancer cell lines.

Cell Line IC50 (µM)
MCF7 (breast cancer)15 µM
HeLa (cervical cancer)10 µM
A549 (lung cancer)20 µM

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinones showed significant antimicrobial activity against resistant strains of bacteria. The tested compound exhibited comparable efficacy to standard antibiotics .
  • Anticancer Research: In a study featured in Cancer Letters, researchers evaluated the cytotoxic effects of various thiazolidinone derivatives on cancer cell lines. The results indicated that compounds with similar structures significantly inhibited tumor growth by inducing programmed cell death .
  • Anti-inflammatory Potential: Research published in Phytotherapy Research explored the anti-inflammatory effects of related compounds. The findings suggested that these compounds could reduce inflammation markers in vitro, indicating potential use in inflammatory diseases .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this thiazolidinone derivative?

The synthesis typically involves a multi-step route starting with the condensation of 2,3-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid to form the thiazolidinone core. Key considerations include:

  • Catalyst selection : Acidic (e.g., acetic acid) or basic conditions to control cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol aids in recrystallization .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track intermediate formation and minimize by-products .

Q. Which analytical techniques are essential for confirming structural identity and purity?

  • NMR spectroscopy : Assigns protons and carbons, confirming the Z-configuration of the methylidene group and aromatic substitution patterns .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for the sulfanylidene and hydroxybenzoic acid moieties .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., crystal structure data for analogous compounds in ) .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from solvation effects or incomplete target modeling. Mitigation strategies include:

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate interactions with predicted targets (e.g., kinases or inflammatory enzymes) .
  • Docking refinement : Incorporate molecular dynamics simulations to account for protein flexibility and ligand tautomerism .
  • In vitro-in vivo correlation : Use cell-based assays (e.g., NF-κB inhibition for anti-inflammatory activity) to bridge computational and experimental results .

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